4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid
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Overview
Description
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is a complex organic compound that features a purine base attached to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid typically involves multiple steps. One common method includes the acylation of 2-azabicyclo[2.2.1]hept-5-en-3-one, followed by reduction to obtain a 1-amino-4-(hydroxymethyl)-2-cyclopentene derivative. This intermediate is then converted into the desired enantiomer using specific microorganisms or enzymes. The final step involves reacting the intermediate with N-(2-amino-4,6-dichloropyrimidin-5-yl)-formamide and cyclizing the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or alter the oxidation state of the compound.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving nucleic acids and their analogs.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: This compound shares the purine base but lacks the cyclopentene ring.
Abacavir: A nucleoside analog used as an antiviral drug, structurally related but with different functional groups.
Uniqueness
4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-enecarboxylic acid is unique due to its combination of a purine base with a cyclopentene ring, which imparts specific chemical and biological properties not found in simpler analogs .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H10ClN5O2 |
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Molecular Weight |
279.68 g/mol |
IUPAC Name |
4-(2-amino-6-chloropurin-9-yl)cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C11H10ClN5O2/c12-8-7-9(16-11(13)15-8)17(4-14-7)6-2-1-5(3-6)10(18)19/h1-2,4-6H,3H2,(H,18,19)(H2,13,15,16) |
InChI Key |
DDZCJFRPQWAWFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1N2C=NC3=C2N=C(N=C3Cl)N)C(=O)O |
Origin of Product |
United States |
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